molecular formula C15H13ClN2O3S2 B13997729 1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea CAS No. 61720-80-7

1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea

Cat. No.: B13997729
CAS No.: 61720-80-7
M. Wt: 368.9 g/mol
InChI Key: ASGCPCAGYZIPPV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea is a chemical compound known for its unique structure and properties.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzenecarbothioyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbothioyl groups, where nucleophiles such as amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted ureas, sulfonamides, and thioureas .

Scientific Research Applications

1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exerting its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea can be compared with other similar compounds, such as:

  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)sulfonylurea
  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)thiourea
  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)carbamimidic acid

These compounds share structural similarities but differ in their functional groups and specific properties.

Properties

CAS No.

61720-80-7

Molecular Formula

C15H13ClN2O3S2

Molecular Weight

368.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3-(4-methylbenzenecarbothioyl)urea

InChI

InChI=1S/C15H13ClN2O3S2/c1-10-2-4-11(5-3-10)14(22)17-15(19)18-23(20,21)13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,22)

InChI Key

ASGCPCAGYZIPPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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